molecular formula C28H55O4P B15177718 Ditetradecenyl hydrogen phosphate CAS No. 64509-06-4

Ditetradecenyl hydrogen phosphate

Cat. No.: B15177718
CAS No.: 64509-06-4
M. Wt: 486.7 g/mol
InChI Key: XKSJRFAHLKESRD-NBHCHVEOSA-N
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Description

Ditetradecenyl hydrogen phosphate (CAS: 64509-06-4) is an organophosphate compound with the molecular formula C₂₈H₅₅O₄P and a molecular weight of 486.71 g/mol . Structurally, it consists of two tetradecenyl (14-carbon) alkyl chains attached to a phosphate group. The "tetradecenyl" designation indicates the presence of unsaturated bonds (likely one double bond) in the hydrocarbon chains, which distinguishes it from fully saturated analogs. This compound is primarily utilized in industrial applications such as surfactants, lubricants, or emulsifiers due to its amphiphilic nature .

Properties

CAS No.

64509-06-4

Molecular Formula

C28H55O4P

Molecular Weight

486.7 g/mol

IUPAC Name

bis[(E)-tetradec-1-enyl] hydrogen phosphate

InChI

InChI=1S/C28H55O4P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-31-33(29,30)32-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h25-28H,3-24H2,1-2H3,(H,29,30)/b27-25+,28-26+

InChI Key

XKSJRFAHLKESRD-NBHCHVEOSA-N

Isomeric SMILES

CCCCCCCCCCCC/C=C/OP(=O)(O/C=C/CCCCCCCCCCCC)O

Canonical SMILES

CCCCCCCCCCCCC=COP(=O)(O)OC=CCCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ditetradecenyl hydrogen phosphate typically involves the reaction of tetradecenyl alcohol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate tetradecenyl phosphorodichloridate, which is subsequently hydrolyzed to yield this compound .

Industrial Production Methods

similar compounds are often produced using large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ditetradecenyl hydrogen phosphate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various phosphates, phosphoric acids, and substituted phosphates .

Scientific Research Applications

Ditetradecenyl hydrogen phosphate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ditetradecenyl hydrogen phosphate involves its ability to act as a hydrogen atom transfer (HAT) agent. This allows it to participate in the functionalization of C(sp3)–H bonds, which is a crucial step in many organic synthesis reactions. The compound generates phosphate radicals that facilitate these transformations .

Comparison with Similar Compounds

Key Observations :

  • Chain Length and Saturation : Ditetradecenyl’s unsaturated 14C chains reduce packing efficiency compared to saturated analogs like dihexadecyl (C₁₆) or dioctadecyl (C₁₈) phosphates. This lowers its melting point and enhances fluidity, making it suitable for low-temperature applications .
  • Molecular Weight : Longer alkyl chains (e.g., C₁₆, C₁₈) increase molecular weight and hydrophobicity, favoring use in lipid bilayers or lubricants. Ditetradecenyl balances moderate hydrophobicity with unsaturated flexibility.
  • Functional Groups : Methyl phosphate (C₁) is highly water-soluble but lacks surfactant properties. Dimethyl phenyl phosphate’s aromatic group introduces rigidity, diverging from alkyl phosphates’ typical fluidity .
2.2 Physical and Chemical Properties
  • Melting Points: Dihexadecyl hydrogen phosphate: 74–75°C . this compound: Expected to be lower due to unsaturated chains (exact data unavailable).
  • Solubility :

    • Longer saturated chains (C₁₆, C₁₈) are poorly water-soluble but soluble in organic solvents.
    • Ditetradecenyl’s unsaturated chains may improve solubility in polar solvents compared to saturated analogs.
    • Methyl phosphate is water-soluble due to its small size and polar phosphate group .
  • Reactivity :

    • Saturated alkyl phosphates (e.g., dihexadecyl) are chemically stable.
    • Unsaturated chains in ditetradecenyl may undergo oxidation or polymerization under harsh conditions.

Functional Insights :

  • Ditetradecenyl’s unsaturated chains make it suitable for applications requiring flexibility (e.g., low-temperature lubricants).
  • Dihexadecyl and dioctadecyl phosphates are preferred for stable surfactant matrices (e.g., lipid bilayers) .
  • Methyl phosphate’s small size enables use in catalytic systems, while dimethyl phenyl phosphate’s aromaticity aids in polymer modification .

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